molecular formula C7H16N2 B059172 n1-Methylcyclohexane-1,3-diamine CAS No. 1314927-59-7

n1-Methylcyclohexane-1,3-diamine

Cat. No.: B059172
CAS No.: 1314927-59-7
M. Wt: 128.22 g/mol
InChI Key: VSZFBKJHIUYKMK-UHFFFAOYSA-N
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Description

N1-Methylcyclohexane-1,3-diamine is a cyclohexane-derived diamine featuring a methyl group on one nitrogen atom and amino groups at the 1 and 3 positions of the cyclohexane ring. This compound is notable for its structural rigidity, steric effects from the methyl substituent, and versatility in applications ranging from polymer chemistry to pharmaceuticals. Its synthesis typically involves amidation or alkylation reactions, as seen in related diamine derivatives .

Properties

CAS No.

1314927-59-7

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1-N-methylcyclohexane-1,3-diamine

InChI

InChI=1S/C7H16N2/c1-9-7-4-2-3-6(8)5-7/h6-7,9H,2-5,8H2,1H3

InChI Key

VSZFBKJHIUYKMK-UHFFFAOYSA-N

SMILES

CNC1CCCC(C1)N

Canonical SMILES

CNC1CCCC(C1)N

Synonyms

N1-Methylcyclohexane-1,3-diaMine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Steric Comparisons

Cyclohexane-1,3-diamine :

  • Structural Difference : Lacks the N1-methyl group present in N1-Methylcyclohexane-1,3-diamine.
  • Impact : Reduced steric hindrance, leading to higher reactivity in cross-linking or coordination chemistry. For instance, cyclohexane-1,3-diamine derivatives are more accessible for nucleophilic attacks in polymer synthesis compared to their methylated counterparts .

4-Methylcyclohexane-1,2-diamine :

  • Structural Difference: Amino groups at 1 and 2 positions (vs. 1 and 3).
  • Impact : Altered spatial arrangement limits chelation efficiency in metal-organic frameworks (MOFs). The 1,3-diamine configuration allows for better geometric flexibility in forming stable complexes .

N1-Methylcyclohexane-1,4-diamine :

  • Structural Difference: Amino groups at 1 and 4 positions (vs. 1 and 3).
  • Impact : The 1,4 configuration creates a linear geometry, reducing ring strain but compromising hydrogen-bonding capacity. This affects its utility in chiral catalysis compared to the 1,3 isomer .

Bicyclo[2.2.1]heptane-1,3-diamine :

  • Structural Difference : Features a rigid bicyclic framework instead of a cyclohexane ring.
  • Impact : Enhanced structural rigidity improves thermal stability but reduces solubility in polar solvents. This makes it suitable for high-temperature applications in materials science .

Electronic and Reactivity Comparisons

2-Methylbenzene-1,3-diamine Dihydrochloride :

  • Structural Difference : Aromatic benzene ring (vs. cyclohexane).
  • Impact : The aromatic system enables π-π stacking interactions, enhancing its role in dye synthesis and pharmaceutical intermediates. However, the cyclohexane-based N1-methyl derivative offers superior stereochemical control in asymmetric catalysis .

(1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine :

  • Structural Difference : Chiral 1,2-diamine with bulky alkyl substituents.
  • Impact: The stereochemistry and bulky groups enhance enantioselectivity in organocatalysis. In contrast, this compound’s 1,3 configuration provides a balance between steric bulk and flexibility for diverse binding modes .

Antimicrobial Triazole Derivatives :

  • Comparison : Pyridine-2,3-diamine-based compounds (e.g., compound 13) exhibit antibacterial activity dependent on hydrogen-bonding capacity. The methyl group in this compound could modulate lipophilicity, enhancing penetration through bacterial membranes .

Nitrocyclohexenyl Amine Derivatives :

  • Comparison : Conversion of nitrocyclohexenyl amines to diamines (e.g., via reductions) often yields complex mixtures, highlighting the synthetic challenges of cyclohexane-based diamines. This compound’s selective methylation requires precise conditions to avoid over-alkylation .

Chiral Lithium Amide Additions :

  • Comparison : Asymmetric synthesis of N1,N3-dibenzyl-1-cyclohexylpropane-1,3-diamine involves chiral auxiliaries, whereas this compound’s simpler structure allows for more straightforward alkylation routes .

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